An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzonitrile
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms, a methoxy group, and a nitrile functionality on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties of 2,3-Difluoro-6-methoxybenzonitrile, including its physical characteristics, spectral data, synthesis, and reactivity profile.
Physicochemical Properties
The fundamental physicochemical properties of 2,3-Difluoro-6-methoxybenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| CAS Number | 221202-34-2 | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 55-57 °C (for the aldehyde precursor) | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in toluene (for a related compound) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,3-Difluoro-6-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for 2,3-Difluoro-6-methoxybenzonitrile were not found, typical chemical shift ranges for related structures can be informative.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹J-CF), which is a large coupling constant. The nitrile carbon will appear in the downfield region, typically around 115-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 2,3-Difluoro-6-methoxybenzonitrile are expected in the following regions:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |
| C-F (Aryl Fluoride) | 1100 - 1400 (strong) |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000-1075 (symmetric) |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Methoxy) | 2850 - 2960 |
Synthesis
A common synthetic route to 2,3-Difluoro-6-methoxybenzonitrile involves the conversion of the corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde.
Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde
A detailed experimental protocol for the synthesis of the aldehyde precursor has been reported.[5]
Experimental Protocol:
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A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75 °C.
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A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise while maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.
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Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added slowly, and stirring is continued for 10 minutes at -70 °C.
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The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), and the mixture is warmed to 10 °C.
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The product is extracted with diethyl ether (2 x 300 mL).
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The combined organic layers are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
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The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.
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Purification by recrystallization from diethyl ether/petroleum ether (40-60 °C) affords 2,3-difluoro-6-methoxybenzaldehyde as a solid (53.0 g, 95% yield).[5]
Caption: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.
Conversion to 2,3-Difluoro-6-methoxybenzonitrile
The conversion of the aldehyde to the nitrile is a standard transformation in organic synthesis. A common method involves the formation of an oxime followed by dehydration.
General Experimental Protocol (Illustrative):
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Oxime Formation: 2,3-Difluoro-6-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion.
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Dehydration of the Oxime: The resulting oxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions will depend on the specific substrate and desired purity.
Caption: General synthesis of the target nitrile.
Reactivity and Stability
The chemical reactivity of 2,3-Difluoro-6-methoxybenzonitrile is governed by the interplay of its functional groups.
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Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions.[6] It can also be reduced to an amine or participate in cycloaddition reactions.
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Fluorine Atoms: The fluorine atoms are generally stable but can be susceptible to nucleophilic aromatic substitution, especially if there are strong electron-withdrawing groups activating the ring. The ortho- and para-positions relative to the electron-withdrawing nitrile group are particularly activated.
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Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although the combined electron-withdrawing effect of the fluorine and nitrile groups will dominate. The ether linkage can be cleaved under harsh acidic conditions.
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Thermal Stability: While specific data for this compound is unavailable, fluorinated aromatic compounds generally exhibit high thermal stability.
Applications in Research and Development
2,3-Difluoro-6-methoxybenzonitrile serves as a key intermediate in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds and advanced materials. The unique substitution pattern allows for diverse chemical modifications, making it a versatile tool for creating libraries of compounds for drug discovery and for developing new materials with tailored electronic properties.
Conclusion
2,3-Difluoro-6-methoxybenzonitrile is a valuable and versatile chemical building block. This technical guide has summarized its key chemical properties, including its physical characteristics, spectroscopic data, synthetic routes, and reactivity. While some specific experimental data remains to be fully elucidated in the public domain, the information provided herein offers a solid foundation for researchers and professionals working with this compound in the fields of drug development and materials science. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its applications.
